(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid
Description
“(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid” is a synthetic organic compound characterized by a Z-configured α,β-unsaturated carboxylic acid backbone linked to a substituted phenylcarbamoyl group. The phenyl ring is substituted with a chlorine atom at the 4-position and methoxy groups at the 2- and 5-positions.
Properties
IUPAC Name |
(Z)-4-(4-chloro-2,5-dimethoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-9-6-8(10(19-2)5-7(9)13)14-11(15)3-4-12(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEELHBRMJXWEAY-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC(=O)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and acryloyl chloride.
Formation of Carbamoyl Intermediate: The 4-chloro-2,5-dimethoxyaniline reacts with acryloyl chloride in the presence of a base such as triethylamine to form the carbamoyl intermediate.
Cyclization and Final Product Formation: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below to structurally related molecules, focusing on substituent variations, functional groups, and implications for properties or applications.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Electronic Properties
- The chloro group in the target compound is electron-withdrawing, which may increase the acidity of the carboxylic acid group compared to the hydroxyl substituent in cis-sinapic acid. Methoxy groups (electron-donating) in both the target and 25C-NBOMe enhance resonance stabilization of the aromatic ring .
Hydrogen-Bonding Capacity The target compound’s carbamoyl and carboxylic acid groups provide both hydrogen-bond donors and acceptors, similar to cis-sinapic acid.
Biological Activity 25C-NBOMe shares the 4-chloro-2,5-dimethoxyphenyl motif with the target compound but incorporates a methoxybenzyl-ethanamine group instead of a carboxylic acid.
Hydrophobicity and Solubility The methyl substituents in (2Z)-3-[N-(2,5-dimethylphenyl)carbamoyl]prop-2-enoic acid increase hydrophobicity compared to the target compound’s polar chloro and methoxy groups. Such variations may affect membrane permeability or aggregation behavior .
Research Findings and Data
- Crystallography and Structural Analysis : Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) are critical for resolving Z/E configurations and hydrogen-bonding networks in such compounds .
- Pharmacological Potential: While 25C-NBOMe’s psychoactivity is well-documented, the target compound’s carboxylic acid group may limit blood-brain barrier penetration, reducing central nervous system effects. This hypothesis aligns with structure-activity relationship (SAR) trends in NBOMe analogs .
- Antioxidant Activity : cis-Sinapic acid’s hydroxyl group contributes to radical scavenging, a property absent in the target compound due to its chloro substituent .
Biological Activity
(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN1O4
- Molecular Weight : 271.68 g/mol
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various models. In animal studies, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A study involving a murine model of inflammation showed that administration of this compound resulted in a significant decrease in paw edema compared to control groups. This suggests that the compound may inhibit pathways associated with inflammation.
The precise mechanism by which this compound exerts its effects remains under investigation. Preliminary findings suggest that it may modulate signaling pathways related to apoptosis and inflammation through interaction with specific receptors or enzymes involved in these processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that it has moderate bioavailability and is metabolized primarily in the liver. Further research is needed to elucidate its pharmacokinetic profile fully.
Q & A
Basic Research Questions
Q. How can the crystal structure of (2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid be determined experimentally?
- Methodology :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination .
Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
Validation : Validate the structure using tools like PLATON/ADDSYM to check for missed symmetry and CIF validation via checkCIF .
- Software Tools :
| Tool | Purpose | Reference |
|---|---|---|
| SHELX | Structure solution/refinement | |
| WinGX | Crystallographic suite integration | |
| ORTEP-3 | Thermal ellipsoid plotting |
Q. What spectroscopic methods are suitable for confirming the Z-configuration of the double bond in this compound?
- Methodology :
- X-ray Crystallography : Definitive confirmation via bond lengths and torsion angles in the crystal structure .
- NMR Spectroscopy : Analyze coupling constants (; ) between vinyl protons.
- IR Spectroscopy : Compare carbonyl stretching frequencies () to known Z/E isomers.
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed to predict molecular packing?
- Methodology :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., , , , motifs) and identify supramolecular synthons .
- Software : Mercury (CCDC) or CrystalExplorer for visualization and quantitative analysis.
- Example : If the carbamoyl group forms bonds with methoxy oxygen atoms, graph sets like or may emerge .
Q. How to design molecular docking studies to evaluate this compound’s interaction with inflammatory or enzymatic targets?
- Methodology :
Target Selection : Use PDB entries (e.g., COX-I: 3PGH; HCAII: 3F8E) .
Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT) or Avogadro.
Docking Software : AutoDock Vina or GOLD with scoring functions (e.g., ChemPLP).
Validation : Compare docking poses with crystallographic data (if available) or perform MD simulations for stability.
- Key Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Grid Box Size | 20 ų | |
| Exhaustiveness | 20 (Vina) |
Q. How to resolve discrepancies between computational binding affinities and experimental results (e.g., IC₅₀ values)?
- Methodology :
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for improved accuracy.
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure .
- Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvation models.
Q. What strategies can elucidate the role of substituents (e.g., chloro, methoxy) in modulating bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or varying methoxy positions) and test against targets (e.g., cancer cell lines) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., carbamoyl as H-bond acceptor) using MOE or Schrödinger.
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity.
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic refinement metrics (e.g., high R-factor or unusual displacement parameters)?
- Methodology :
- Twinned Data : Test for twinning using PLATON’s TwinRotMat and refine with SHELXL’s TWIN/BASF instructions .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., methoxy groups) using PART instructions in SHELXL .
- Validation Tools : Cross-check with checkCIF/ADDSYM to resolve symmetry-related issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
